molecular formula C15H21F3N4O3 B2552867 N-((tetrahydrofuran-2-yl)methyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1396766-70-3

N-((tetrahydrofuran-2-yl)methyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2552867
CAS No.: 1396766-70-3
M. Wt: 362.353
InChI Key: PXHRNBNUGUWUCX-UHFFFAOYSA-N
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Description

This compound features a trifluoromethyl-substituted 1,3,4-oxadiazole core linked to a piperidine ring and an acetamide group modified with a tetrahydrofuran-methyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the tetrahydrofuran moiety may improve solubility compared to purely aromatic analogs. Though direct pharmacological data for this compound is unavailable, structural analogs suggest pesticidal or antimicrobial applications .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O3/c16-15(17,18)14-21-20-13(25-14)10-3-5-22(6-4-10)9-12(23)19-8-11-2-1-7-24-11/h10-11H,1-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHRNBNUGUWUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a tetrahydrofuran moiety and a trifluoromethyl group attached to an oxadiazole structure, which is known for enhancing biological activity. The presence of the piperidine ring further contributes to its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit potent antimicrobial properties. For instance, 1,2,4-oxadiazole derivatives have shown inhibitory effects against various bacterial strains and fungi. The incorporation of the trifluoromethyl group enhances lipophilicity and binding affinity to biological targets, potentially increasing efficacy against pathogens .

Anticancer Properties

This compound has been explored for its anticancer potential. Studies have demonstrated that similar oxadiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, certain oxadiazole compounds have shown IC50 values as low as 92.4 µM against multiple cancer types .

Compound TypeActivityIC50 (µM)Reference
Oxadiazole DerivativeAnticancer92.4
Piperidine DerivativeAntibacterial6.28

Anti-inflammatory Effects

Oxadiazole derivatives also possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Studies have shown that these compounds can reduce the expression of pro-inflammatory cytokines and modulate immune responses .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : Compounds with oxadiazole structures often inhibit enzymes such as cyclooxygenases (COX), which are critical in the inflammatory response.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : These compounds can activate apoptotic pathways leading to programmed cell death in malignant cells.

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of oxadiazole derivatives in reducing tumor growth and enhancing survival rates. For instance, compounds similar to this compound have been shown to significantly suppress tumor growth in xenograft models .

Clinical Implications

The potential applications of this compound extend to drug development for conditions such as cancer and infectious diseases. Its unique structural features make it a promising candidate for further research and development into therapeutic agents.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines. N-((tetrahydrofuran-2-yl)methyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide may exhibit similar properties due to its structural analogies.

Cell Line Inhibition (%) Reference
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HCT-11656.53

Drug Design and Development

The structural characteristics of this compound make it suitable for optimization in drug design. Computational studies using molecular docking can predict its binding affinity to target proteins, facilitating the design of more potent analogs.

Computational Studies

Molecular docking studies have shown that compounds with similar structures bind effectively to targets such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory diseases and cancer progression. This suggests that optimizing the tetrahydrofuran and oxadiazole components could enhance therapeutic efficacy.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Antitumor Activity : A study reported that a series of oxadiazole derivatives exhibited potent antitumor activity against a panel of human cancer cell lines, with some compounds achieving over 80% inhibition at low concentrations .
  • In Vivo Efficacy : Another research highlighted the in vivo efficacy of oxadiazole derivatives in animal models, demonstrating significant tumor reduction compared to controls .
  • ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds have been evaluated using computational tools like SwissADME, indicating favorable pharmacokinetic properties that support further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and biological activities of key analogs:

Compound Structure Heterocycle Key Substituents Biological Activity Reference
Target Compound 1,3,4-oxadiazole Trifluoromethyl, tetrahydrofuran-methyl Inferred: Pesticidal/antimicrobial -
2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide 1,3,4-oxadiazole 2-Methyl-3-furyl, pyridinyl Not specified
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide 1,3,4-oxadiazole Chloro-methoxyphenyl, piperidinyl Lipoxygenase inhibition
N-(4-fluorophenyl)-... (FOE 5043) 1,3,4-thiadiazole Trifluoromethyl, fluorophenyl Pesticidal
N-[4-Acetyl-5-(4-fluorophenyl)-...]acetamide 1,3,4-thiadiazole Acetyl, fluorophenyl Antibacterial
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-triazole Furan, sulfanyl Anti-exudative

Key Comparisons

  • Heterocycle Impact: The 1,3,4-oxadiazole in the target compound (vs. Thiadiazoles, however, often exhibit stronger pesticidal activity due to sulfur’s polarizability . 1,2,4-Triazole derivatives (e.g., ) prioritize anti-inflammatory applications, highlighting how heterocycle choice directs biological function.
  • Substituent Effects :

    • The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative degradation compared to methyl or acetyl substituents in and .
    • The tetrahydrofuran-methyl group may confer better solubility than aromatic substituents (e.g., pyridinyl in or fluorophenyl in ), aiding bioavailability.
  • Biological Activity Trends :

    • Piperidine-containing analogs (e.g., ) show enzyme inhibition (lipoxygenase), suggesting the target compound’s piperidinyl group could similarly interact with enzymatic pockets.
    • Thiadiazole derivatives ( ) demonstrate pesticidal and antibacterial activities, whereas oxadiazoles are more common in agrochemicals due to their stability.

Preparation Methods

Oxadiazole Ring Formation

The 1,3,4-oxadiazole moiety is synthesized via cyclization of a diacylhydrazine precursor. For the trifluoromethyl-substituted variant, trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate serves as the trifluoromethyl source:

  • Hydrazide Preparation :

    • React 4-(piperidin-4-yl)carboxylic acid hydrazide with trifluoroacetic anhydride in dichloromethane under reflux to form the corresponding trifluoroacetyl hydrazide.
    • Conditions : 12 hours, 50°C, yields ~60–70%.
  • Cyclodehydration :

    • Treat the hydrazide with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to induce cyclization into the 1,3,4-oxadiazole ring.
    • Conditions : Reflux in anhydrous toluene, 6 hours, yields ~55–65%.

Key Reaction :
$$
\text{4-(Piperidin-4-yl)carbohydrazide} + \text{TFAA} \xrightarrow{\text{POCl}_3} \text{4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine}
$$

Piperidine Functionalization

The piperidine nitrogen is alkylated with chloroacetamide to introduce the acetamide linker:

  • Chloroacetylation :
    • React 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine with chloroacetyl chloride in the presence of triethylamine (TEA) .
    • Conditions : Dichloromethane, 0°C to room temperature, 4 hours, yields ~75–80%.

Intermediate :
$$
\text{2-Chloro-N-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide}
$$

Introduction of the Tetrahydrofuran-Methyl Side Chain

Synthesis of (Tetrahydrofuran-2-yl)methylamine

The tetrahydrofuran-derived amine is prepared via reductive amination of tetrahydrofuran-2-carbaldehyde :

  • Reductive Amination :
    • React tetrahydrofuran-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
    • Conditions : 24 hours, room temperature, yields ~50–60%.

Product :
$$
\text{(Tetrahydrofuran-2-yl)methylamine}
$$

Final Coupling Reaction

The chloroacetamide intermediate is displaced by the tetrahydrofuran-methylamine:

  • Nucleophilic Substitution :
    • Combine 2-chloro-N-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide with (tetrahydrofuran-2-yl)methylamine in acetonitrile.
    • Add potassium carbonate (K₂CO₃) as a base to facilitate deprotonation.
    • Conditions : Reflux, 12 hours, yields ~40–50%.

Final Reaction :
$$
\text{Cl-CH₂-C(=O)-N-(Piperidine-Oxadiazole)} + \text{NH₂-CH₂-(Tetrahydrofuran)} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}
$$

Optimization and Challenges

Yield Improvement Strategies

  • Coupling Agents : Use of EDC/HOBt or HATU for amide bond formation between piperidine and acetamide fragments improves yields to ~65%.
  • Solvent Systems : Switching from acetonitrile to DMF enhances solubility of intermediates, reducing side-product formation.

Spectroscopic Characterization

  • ¹H NMR : Key signals include:
    • δ 4.10–4.30 (m, tetrahydrofuran CH₂O).
    • δ 3.70–3.90 (m, piperidine N-CH₂).
    • δ 2.80–3.10 (m, acetamide CH₂).
  • MS (ESI+) : m/z 432.2 [M+H]⁺.

Alternative Synthetic Routes

Oxadiazole-Piperidine Preassembly

An alternative approach involves pre-forming the oxadiazole-piperidine fragment before introducing the acetamide side chain:

  • Piperidine Ring Construction :
    • Start with 4-cyano piperidine , hydrolyze to the carboxylic acid, and convert to the hydrazide.
  • Late-Stage Trifluoromethylation :
    • Use Umemoto’s reagent to introduce the trifluoromethyl group post-cyclization, though yields are lower (~35%).

Industrial-Scale Considerations

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification.
  • Recrystallization : Final compound recrystallized from ethanol/water (9:1) to achieve >98% purity.

Cost-Effective Reagents

  • Chloroacetyl Chloride vs. Bromoacetyl Bromide : The former is preferred due to lower cost and reduced corrosivity.

Q & A

Q. What are the common synthetic strategies for preparing N-((tetrahydrofuran-2-yl)methyl)acetamide derivatives and their analogs?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of acylthiosemicarbazides under oxidative conditions (e.g., using phosphorous oxychloride or iodine) .
  • Step 2 : Introduction of the piperidine moiety through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3 : Acetamide linkage formation via condensation of the piperidine intermediate with activated tetrahydrofuran-methyl carboxylic acid derivatives (e.g., using EDC/HOBt coupling) .
  • Key Challenges : Ensuring regioselectivity during oxadiazole formation and avoiding racemization at the tetrahydrofuran chiral center .

Q. How are purification and characterization techniques optimized for such structurally complex acetamides?

  • Methodological Answer :
  • Purification : Use silica gel flash chromatography with gradients of dichloromethane/methanol/ammonia (e.g., 99:1:0.05) to resolve polar impurities . Trituration with non-polar solvents (e.g., n-hexane) removes residual reactants .
  • Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT-135) to assign stereochemistry and verify substitution patterns .

Q. What crystallographic methods are used to validate the structure of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is the gold standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
  • Validate hydrogen bonding and π-π stacking interactions using PLATON or Mercury software to confirm supramolecular packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of trifluoromethyl-oxadiazole-containing analogs?

  • Methodological Answer :
  • Parameter Screening : Use design-of-experiment (DoE) approaches to test variables like temperature (80–120°C), solvent (acetonitrile vs. DMF), and catalyst (e.g., p-toluenesulfonic acid) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves oxadiazole cyclization efficiency .
  • In Situ Monitoring : Employ thin-layer chromatography (TLC) or inline IR spectroscopy to detect intermediate formation .

Q. What strategies mitigate regioisomer formation during the synthesis of piperidine-oxadiazole hybrids?

  • Methodological Answer :
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to block undesired nucleophilic sites on the piperidine ring during coupling .
  • Stereochemical Control : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., palladium-BINAP complexes) to direct regioselectivity .

Q. How can computational modeling predict the bioactivity of this compound against specific targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with enzymes (e.g., cyclooxygenase-2 or bacterial efflux pumps) .
  • QSAR Models : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC₅₀ values to optimize the trifluoromethyl group’s role in activity .

Q. How should researchers address contradictions in reported biological activity data for similar acetamide derivatives?

  • Methodological Answer :
  • Orthogonal Assays : Validate antimicrobial or anticancer activity using both in vitro (e.g., microdilution) and in cellulo (e.g., live-cell imaging) methods .
  • Purity Analysis : Re-examine compound integrity via HPLC-UV/ELSD and eliminate batch-specific impurities (e.g., residual solvents) that may skew results .

Q. What advanced techniques resolve ambiguities in structural validation for stereoisomers?

  • Methodological Answer :
  • Vibrational Circular Dichroism (VCD) : Distinguish enantiomers by comparing experimental and calculated spectra .
  • Dynamic NMR : Analyze coalescence temperatures to determine energy barriers for stereoisomer interconversion .

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